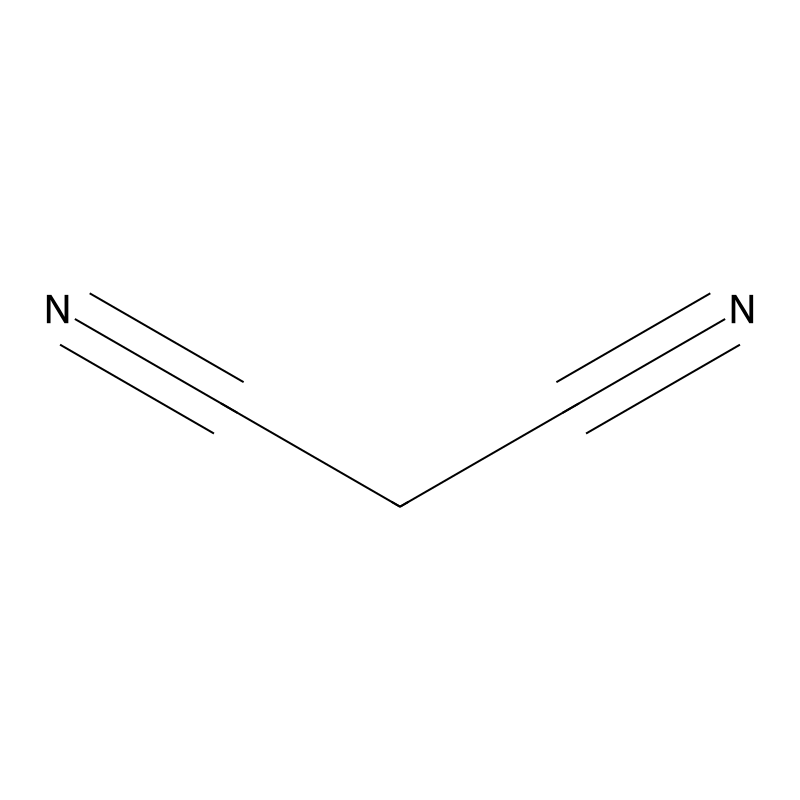

Malononitrile

NCCH2CN

CH2(CN)2

C3H2N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

NCCH2CN

CH2(CN)2

C3H2N2

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.01 M

SOL IN ACETIC ACID, CHLOROFORM

Soluble in acetone and benzene

In water, 1.33X10+5 mg/l @ 25 °C

In ethanol, 0.40 g/ml @ 25 °C; in ether, 0.20 g/ml @ 25 °C

Solubility in water, g/100ml at 20 °C: 13.3 (moderate)

13%

Synonyms

Canonical SMILES

Malononitrile is a highly reactive, bifunctional aliphatic dinitrile characterized by an exceptionally acidic active methylene group flanked by two electron-withdrawing cyano moieties[1]. In industrial and laboratory procurement, it is prized as a premier building block for carbon-carbon bond formation and multi-component heterocycle synthesis [2]. Unlike standard esters or mono-nitriles, malononitrile's unique electronic structure allows it to undergo rapid Knoevenagel condensations, Gewald reactions, and Michael additions under remarkably mild, often catalyst-free, or solvent-free conditions [3]. This makes it an indispensable precursor for the scalable manufacturing of active pharmaceutical ingredients (APIs) such as triamterene, advanced dicyanovinyl dyes, and complex agrochemicals.

Attempting to substitute malononitrile with generic active methylene compounds, such as ethyl cyanoacetate or diethyl malonate, fundamentally compromises reaction kinetics and product identity [1]. The substitution replaces one or both strongly electron-withdrawing cyano groups with less inductive ester groups, which drastically increases the pKa of the methylene protons from approximately 11.1 (malononitrile) to 13.1 (ethyl cyanoacetate) or 16.4 (diethyl malonate) [2]. This thermodynamic shift means that substitutes resist deprotonation under mild basic conditions, leading to sluggish reaction rates, incomplete conversions, and the need for harsher, yield-degrading catalysts [3]. Furthermore, only malononitrile can install the specific dicyanovinyl (-C=C(CN)2) acceptor motif required for high-performance push-pull chromophores and specific 3-cyano-2-aminothiophene API pharmacophores, making it structurally non-interchangeable [4].

References

- [1] A Ru-Based Complex for Sustainable One-Pot Tandem Aerobic Oxidation-Knoevenagel Condensation Reactions. MDPI, 2024.

- [2] A Ru-Based Complex for Sustainable One-Pot Tandem Aerobic Oxidation-Knoevenagel Condensation Reactions. MDPI, 2024.

- [3] A Ru-Based Complex for Sustainable One-Pot Tandem Aerobic Oxidation-Knoevenagel Condensation Reactions. MDPI, 2024.

- [4] 3-Cyanoallyl boronates are versatile building blocks in the synthesis of polysubstituted thiophenes. Chemical Science, 2017.

Thermodynamic Reactivity: Active Methylene Acidity in Knoevenagel Condensations

The superior reactivity of malononitrile is quantitatively rooted in its low pKa. In comparative Knoevenagel condensation studies, malononitrile (pKa ~11.1) readily undergoes deprotonation and subsequent condensation with aldehydes under mild conditions, achieving high yields (often >90%) in short timeframes [1]. In contrast, ethyl cyanoacetate (pKa ~13.1) exhibits slower kinetics, and diethyl malonate (pKa ~16.4) typically yields poor conversions (e.g., <40%) under identical mild basic conditions due to its resistance to initial deprotonation [2].

| Evidence Dimension | Methylene proton acidity (pKa) and resulting condensation efficiency |

| Target Compound Data | Malononitrile (pKa ~ 11.1; rapid, high-yield condensation) |

| Comparator Or Baseline | Ethyl cyanoacetate (pKa ~ 13.1) and Diethyl malonate (pKa ~ 16.4; sluggish/low yield) |

| Quantified Difference | Malononitrile is 100 times more acidic than ethyl cyanoacetate, enabling complete conversion where diethyl malonate fails (<40% yield). |

| Conditions | Mild base-catalyzed Knoevenagel condensation at 60 °C or room temperature |

Procurement teams must select malononitrile to ensure rapid, high-yield carbon-carbon bond formation without the energy overhead of harsh basic catalysts.

Multi-Component Synthesis Efficiency: The Gewald Reaction

Malononitrile is the optimal precursor for the Gewald three-component synthesis of 2-aminothiophenes. When reacted with ketones and elemental sulfur in polar media (e.g., Et3N/H2O), malononitrile rapidly yields 3-cyano-2-aminothiophenes [1]. Because of the high polarity of the medium and the specific properties of the dinitrile-derived product, the target heterocycles often precipitate spontaneously in high yields, allowing for isolation by simple filtration[2]. Substituting with cyanoacetamide or ethyl cyanoacetate alters the substitution pattern (yielding amides or esters instead of nitriles) and frequently requires more complex chromatographic workups to achieve comparable purity [3].

| Evidence Dimension | Product isolation efficiency and structural outcome in Gewald reactions |

| Target Compound Data | Malononitrile (Spontaneous precipitation of 3-cyano-2-aminothiophenes) |

| Comparator Or Baseline | Cyanoacetamide / Ethyl cyanoacetate (Requires complex workup or yields different functional groups) |

| Quantified Difference | Malononitrile enables direct filtration-based isolation of the 3-cyano derivative, bypassing the chromatographic separations often needed for analogs. |

| Conditions | Three-component Gewald reaction in Et3N/H2O at room temperature |

For industrial API library generation, malononitrile drastically reduces downstream processing costs by enabling precipitation-driven purification.

Processability: Solvent-Free Mechanochemical Conversion

Malononitrile possesses a unique thermal profile (melting point ~32 °C) that makes it exceptionally suited for green, solvent-free mechanochemical synthesis. During ball-milling Knoevenagel condensations, malononitrile acts as a melt-mediated reactant[1]. In situ Raman spectroscopy and X-ray diffraction demonstrate that malononitrile achieves quantitative conversion (>95%) with p-nitrobenzaldehyde within 50 minutes under catalyst-free, solvent-free conditions[2]. Traditional solution-phase baselines require volatile organic solvents and added catalysts to achieve similar kinetics[3].

| Evidence Dimension | Reaction completion time and catalyst requirement under solvent-free milling |

| Target Compound Data | Malononitrile (Quantitative conversion in 50 min, catalyst-free) |

| Comparator Or Baseline | Traditional solution-phase baseline (Requires solvents and base catalysts for similar kinetics) |

| Quantified Difference | Malononitrile's low melting point enables 100% solvent-free, catalyst-free melt-mediated conversion in under an hour. |

| Conditions | Mechanochemical ball-milling (neat grinding) at room temperature |

Manufacturers adopting green chemistry workflows can utilize malononitrile to eliminate solvent waste and catalyst costs in large-scale condensations.

API and Thiophene-Based Drug Manufacturing

Directly following from its Gewald reaction efficiency, malononitrile is the precursor of choice for synthesizing 3-cyano-2-aminothiophene cores, which are essential building blocks for kinase inhibitors, anti-tumor agents, and diuretic drugs like triamterene[1].

Dicyanovinyl Dye and Fluorophore Synthesis

Leveraging its uniquely acidic methylene group, malononitrile is used to install strong electron-accepting dicyanovinyl moieties via Knoevenagel condensation, creating high-performance push-pull chromophores, non-linear optical materials, and fluorescent probes [2].

Solvent-Free Green Chemistry Scale-Up

Due to its melt-mediated reactivity under mechanical agitation, malononitrile is highly recommended for industrial facilities transitioning to solvent-free, catalyst-free mechanochemical manufacturing of complex olefins and pharmaceutical intermediates [3].

References

- [1] Cyanoacetamide MCR (III): Three-component Gewald reactions revisited. ResearchGate, 2025.

- [2] 3-Cyanoallyl boronates are versatile building blocks in the synthesis of polysubstituted thiophenes. Chemical Science, 2017.

- [3] Mechanochemical Knoevenagel condensation investigated in situ. Beilstein Journal of Organic Chemistry, 2017.

Physical Description

OtherSolid

COLOURLESS CRYSTALS OR WHITE POWDER.

White powder or colorless crystals. [Note: Melts above 90°F. Forms cyanide in the body.]

Color/Form

White powder or colorless crystals

XLogP3

Boiling Point

218.5 °C

218-219 °C @ 760 mm Hg

218-220 °C

426°F

Flash Point

266 °F (OPEN CUP)

112 °C o.c.

(oc) 266°F

Vapor Density

Density

1.1910 @ 20 °C/4 °C

1.19 g/cm³

1.19

LogP

log Kow = -0.60

-0.6

Melting Point

32.0 °C

32 °C

30-34 °C

90°F

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

0.200 mm Hg @ 25 °C

Vapor pressure, Pa at 25 °C: 27

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Cyanochloride and acetonitrile are fed into a tube reactor above 700 °C

Produced batchwise by elimination of water from cyanoacetamide with phosphorus pentachloride.

General Manufacturing Information

All other chemical product and preparation manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Propanedinitrile: ACTIVE

Malononitrile is also the hydrolysis product of 2-chlorobenzylidene malononitrile or CS-tear gas used for self-defense.

Analytic Laboratory Methods

Malononitrile may be analyzed by GC with flame ionization detection.

OSW Method 8240B-W. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). This method is applicable to various type of samples, regardless of water content, including ground water, aqueous sludge, caustic liquors, acid liquors, waste solvents, and oily waste. Detection limit unspecified.

OSW Method 8240B-S. Determination of Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). This method is applicable to various types of samples regardless of water content. Detection limit unspecified.

For more Analytic Laboratory Methods (Complete) data for MALONONITRILE (6 total), please visit the HSDB record page.

Interactions

The toxic mechanism of nitriles and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were dosed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/

Stability Shelf Life

Dates

A novel ratiometric fluorescent chemosensor for detecting malononitrile and application assisted with smartphone

Mingxin Li, Yu Gao, Yan Zhang, Shuai Gong, Xuechun Tian, Yiqin Yang, Xu Xu, Zhonglong Wang, Shifa WangPMID: 34243139 DOI: 10.1016/j.saa.2021.120135

Abstract

Malononitrile can be transformed into hypertoxic hydrogen cyanide which induces severely jeopardizes to human beings and environment. However, an effective detection technology for malononitrile was still lacking, which means that it is necessary to develop new sensitive analysis technology for malononitrile. Here in, a high sensitive fluorescent probe NQBS for detecting malononitrile was designed and synthesized from the derivative of natural product nopinone. NQBS could selectively recognize malononitrile from 26 kinds of competitive compounds in N, N-dimethylformamide (DMF) solution. The detection limit of NQBS for malononitrile was calculated to be 1.96 μM at the concentration range of 0-25 μM. In addition, the sensing mechanism of NQBS towards malononitrile was proved with high resolution mass spectrometer (HRMS), nuclear magnetic resonance hydrogen spectroscopy (H NMR), and density functional theory (DFT) calculation analysis as Knoevenagel condensation process and intramolecular cyclization reaction. With the assistance of smartphone and color recognition software, NQBS was well applied in the on-site recognition of malononitrile in real time by analyzing the change trend of the red-greenblue (RGB) value of the NQBS solution.

A Michael addition reaction-based fluorescent probe for malononitrile detection and its applications in aqueous solution, living cells and zebrafish

Liangping Tu, Jian Liu, Zichang Zhang, Qingrong Qi, Shun Yao, Wencai HuangPMID: 33594999 DOI: 10.1039/d0an02392b

Abstract

It is highly desirable to detect malononitrile in organisms and human bodies owning to its inherent toxicity. With dicyanovinyl as the recognition site, a Michael addition reaction-based fluorescent probe Hcy-DCV was developed for malononitrile detection. A notable advantage of this probe is that it responds quickly to malononitrile without any additive to speed the sensing reaction. It has a good water solubility and the detection limit was determined to be 6.92 ppb in 100% aqueous solution. In particular, Hcy-DCV exhibited good selectivity towards malononitrile over other interfering substances including hydrazine and other active methylene compounds. The probe was applied successfully to quantitate malononitrile in pure water with satisfying recovery and relative standard deviation. Additionally, the ability of visualizing malononitrile by using probe-coated strip papers was displayed, which may facilitate the on-site detection of malononitrile. Moreover, the bioimaging of malononitrile in living H1975 cells and zebrafish larvae was also demonstrated. All the experimental results suggested the potential of Hcy-DCV for practical detection of malononitrile in both environmental and biological samples.Computational Characterization of Novel Malononitrile Variants of Laurdan with Improved Photophysical Properties for Sensing in Membranes

Cecilie Søderlund Kofod, Salvatore Prioli, Mick Hornum, Jacob Kongsted, Peter ReinholdtPMID: 33074683 DOI: 10.1021/acs.jpcb.0c06011

Abstract

Fluorescent probes are powerful tools for improving our understanding of cellular membranes and other complex biological environments. Using simulations, we gain atomistic and electronic insights into the effectiveness of the probes. In the current work, we have used various computational approaches to comprehensively investigate the properties of the fluorescent probe Laurdan and two Laurdan-like probes: AADAL and ECL. In addition, we propose the development of their corresponding novel malononitrile variants, which are computationally characterized herein. For the candidate probes, electronic structure calculations were used to rationalize their optical properties, including their ability for two-photon activation, and molecular dynamics simulations were used to unravel atomistic details of their functioning within lipid bilayers. While Laurdan, AADAL, and ECL were found to have very similar optical and membrane partitioning profiles, their malononitrile variants were found to show significantly improved optical properties, especially in regard to two-photon cross sections, and they appear to retain the desired membrane characteristics of the parent Laurdan molecule.Introduction of Succinimide as A Green and Sustainable Organo-Catalyst for the Synthesis of Arylidene Malononitrile and Tetrahydrobenzo[b] pyran Derivatives

Fariba Hassanzadeh, Farhad Shirini, Manouchehr Mamaghani, Nader DaneshvarPMID: 32646356 DOI: 10.2174/1386207323666200709170916

Abstract

In this work, we tried to introduce a non-toxic and stable organic compound named succinimide as a green and efficient organo-catalyst for the promotion of the synthesis of arylidene malononitrile and tetrahydrobenzo[b]pyran derivatives. Using this method led to a clean procedure to achieve these types of bioactive compounds without a specific purification step. The rate and yield of the reactions were excellent, and also succinimide showed acceptable reusability as the catalyst.In a 25 mL round-bottom flask, [A: a mixture of aromatic aldehyde (1 mmol), malononitrile (1.1 mmol) and B: a mixture of aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol)] and succinimide (0.2 mmol) in H2O/ EtOH [5 mL (1:1)] was stirred at 80 °C for an appropriate time. After completion of the reaction, which was monitored by TLC [n-hexane-EtOAc (7:3)], the mixture was cooled to room temperature, and the solid product was filtered, washed several times with cold distilled water to obtain the corresponding pure product.

After the optimization of the conditions and amount of the catalyst, a series of aromatic aldehydes containing either-electron-donating or electron-withdrawing substituents were successfully used for both of the reactions. The reactions rates and yields under the selected conditions were excellent. The nature and electronic properties of the substituents had no obvious effect on the rate and yield of the reaction. Meanwhile, the catalyst showed acceptable reusability for these two reactions.

In this work, we have introduced Succinimide as a green and safe organo-catalyst for the efficient synthesis arylidene malononitrile and tetrahydrobenzo[b]pyran derivatives. The results showed that the catalyst had excellent efficiency in green aqueous media and also the reusability of the catalyst was good.

Activation of Pyroptosis by Membrane-Anchoring AIE Photosensitizer Design: New Prospect for Photodynamic Cancer Cell Ablation

Min Wu, Xingang Liu, Huan Chen, Yukun Duan, Jingjing Liu, Yutong Pan, Bin LiuPMID: 33543534 DOI: 10.1002/anie.202016399

Abstract

Pyroptosis as a lytic and inflammatory form of cell death is a powerful tool to fight against cancer. However, pyroptosis is usually activated by chemotherapeutic drugs, which limits its anti-tumor applications due to drug resistance and severe side effects. Herein, we demonstrate that membrane targeting photosensitizers can induce pyroptosis for cancer cell ablation with noninvasiveness and low side effects. A series of membrane anchoring photosensitizers (TBD-R PSs) with aggregation-induced emission (AIE) characteristics were prepared through conjugation of TBD and phenyl ring with cationic chains. Upon light irradiation, cytotoxic ROS were produced in situ, resulting in direct membrane damage and superior cancer cell ablation. Detailed study revealed that pyroptosis gradually became the dominant cell death pathway along with the increase of TBD-R PSs membrane anchoring capability. This study offers a photo-activated pyroptosis-based intervention strategy for cancer cell ablation.Direct Oxidation of Aryl Malononitriles Enabling a Copper-Catalyzed Intermolecular Alkene Carbochlorination

Prakash Basnet, Gang Hong, Charles E Hendrick, Marisa C KozlowskiPMID: 33393785 DOI: 10.1021/acs.orglett.0c03941

Abstract

A copper-catalyzed carbochlorination of alkenes with aryl malononitriles and chloride is disclosed. This net oxidative transformation proceeds with activated and unactivated alkenes with moderate to excellent yields. Mechanism experiments suggest addition of the malononitrile radical to form a secondary carbon radical which is intercepted by a chloride source. The resultant products can be transformed into biologically important γ-lactones in one further step.Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA

Anastasiya V Igushkina, Alexander A Golovanov, Irina A Boyarskaya, Ilya E Kolesnikov, Aleksander V VasilyevPMID: 33327655 DOI: 10.3390/molecules25245920

Abstract

Reaction of linear conjugated enynones, 1,5-diarylpent-2-en-4-yn-1-ones, with malononitrile in the presence of lithium diisopropylamide LDA, as a base, in THF at room temperature for 3-7 h resulted in the formation of the product of dimerization, multisubstituted polyfunctional cyclohexanes, 4-aryl-2,6-bis(arylethynyl)-3-(aryloxomethyl)-4-hydroxycyclohexane-1,1-dicarbonitriles, in yields up to 60%. Varying the reaction conditions by decreasing time and temperature and changing the ratio of starting compounds (enynone and malononitrile) allowed isolating some intermediate compounds, which confirmed a plausible reaction mechanism. The relative stability of possible stereoisomers of such cyclohexanes was estimated by quantum chemical calculations (DFT method). The obtained cyclohexanes were found to possess photoluminescent properties.Synthesis, photophysical properties, and density functional theory studies of phenothiazine festooned vinylcyclohexenyl-malononitrile

Fatimah A M Al-Zahrani, Khalid Ahmed Alzahrani, Reda M El-Shishtawy, Khloud Abu Mellah, Amerah M Al-Soliemy, Abdullah M AsiriPMID: 32196947 DOI: 10.1002/bio.3804

Abstract

A novel phenothiazine derivative conjugated with vinylcyclohexenyl-malononitrile (PTZ-CDN) was synthesized through the Knoevenagel reaction of 10-octyl-10H-phenothiazine-3,7-dicarbaldehyde with 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-malononitrile and fully characterized. The UV-vis absorption spectra of PTZ-CDN in different solvents showed a λband at 497-531 nm with a high molar extinction coefficient attributed to intramolecular charge transfer (ICT) with the characteristics of a π-π* transition. Increasing the solvent polarity resulted in a bathochromic shift of λ

. The PTZ-CDN fluorescence emission spectra were more sensitive to increasing the solvent polarity than the absorption spectra; they displayed a blue shift of λ

by 85 nm. To understand the behaviour of the PTZ-CDN derivative, Stokes' shift (

with respect to the solvent polarity, Lippert-Mataga and linear solvation-energy relationship (LSER) models were applied in which the LSER showed better regression than the Lippert-Mataga plots (r

= 0.9627). Finally, the TD-density functional theory (DFT) electronic transition spectra in dioxane and dimethyl formamide (DMF) were calculated. The DFT data showed that λ

resulted from the support of the highest occupied molecular orbital to the lowest unoccupied molecular orbital transition with 74% and 99% in dioxane and DMF, respectively.

Catalyst-Solvent System for PASE Approach to Hydroxyquinolinone-Substituted Chromeno[2,3-

Fedor V Ryzhkov, Yuliya E Ryzhkova, Michail N Elinson, Stepan V Vorobyev, Artem N Fakhrutdinov, Anatoly N Vereshchagin, Mikhail P EgorovPMID: 32486518 DOI: 10.3390/molecules25112573

Abstract

The Pot, Atom, and Step Economy (PASE) approach is based on the Pot economy principle and unites it with the Atom and Step Economy strategies; it ensures high efficiency, simplicity and low waste formation. The PASE approach is widely used in multicomponent chemistry. This approach was adopted for the synthesis of previously unknown hydroxyquinolinone substituted chromeno[2,3-]pyridines via reaction of salicylaldehydes, malononitrile dimer and hydroxyquinolinone. It was shown that an ethanol-pyridine combination is more beneficial than other inorganic or organic catalysts. Quantum chemical studies showed that chromeno[2,3-

]pyridines has potential for corrosion inhibition. Real time

H NMR monitoring was used for the investigation of reaction mechanism and 2-((2

-chromen-3-yl)methylene)malononitrile was defined as a key intermediate in the reaction.